Dibencotiofenos

Dibenzothiepins are a class of heterocyclic compounds characterized by the fusion of two benzene rings with sulfur atoms, forming a bridge between them. These molecules are often used in pharmaceutical research due to their potential as intermediates or bioactive agents. They exhibit a variety of biological activities including anti-inflammatory and anticancer properties, making them valuable in developing new therapeutic strategies. Structurally, dibenzothiepins typically consist of two aromatic rings connected by a thiophene ring, which can vary in substitution patterns, leading to diverse chemical functionalities. Their synthesis often involves multi-step organic reactions such as Friedel-Crafts alkylation or Suzuki coupling, allowing for the introduction of functional groups at specific positions. Due to their unique structural features and biological potential, dibenzothiepins continue to attract interest from chemists and pharmaceutical scientists alike.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

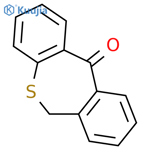

|

Homothioxanthone | 1531-77-7 | C14H10OS |

|

zaltoprofen | 89482-00-8 | C17H14O3S |

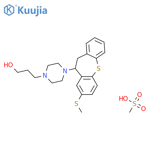

|

1-Piperazinepropanol,4-[10,11-dihydro-8- (methylthio)dibenzo[b,f]thiepin-10-yl]-,monomethanesulfonate (salt) | 34775-83-2 | C23H32N2O4S3 |

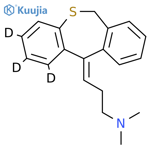

|

Dothiepin-d3 | 136765-31-6 | C19H18D3NS |

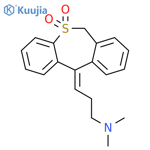

|

Dothiepin-S,S-dioxide | 25846-81-5 | C19H21NO2S |

|

11-chloro-6,11-dihydrodibenzo[b,e]thiepine | 1745-49-9 | C14H11ClS |

|

Baloxavir | 1985605-59-1 | C24H19F2N3O4S |

|

4-(7-Chloro-8-fluoro-10,11-dihydrodibenzob,fthiepin-10-yl)-1-piperazineethanol | 60810-89-1 | C20H22ClFN2OS |

|

15-bromo-9-thiatricyclo9.4.0.0,3,8pentadeca-1(11),3,5,7,12,14-hexaen-2-one | 1370250-34-2 | C14H9BrOS |

|

6,11-Dihydro-11-hydroxy Dothiepin | 1531-85-7 | C19H23NOS |

Literatura relevante

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Proveedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados